7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Medicinal Chemistry Drug Metabolism ADME Properties

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic chromanone derivative featuring a 3-methoxy group and a 7-fluoro substituent on the chroman-4-one scaffold. This specific substitution pattern offers a calculated XLogP3 of 1.5 and a topological polar surface area (TPSA) of 35.5 Ų, positioning it as a moderately lipophilic building block with potential for enhanced metabolic stability compared to non-fluorinated or non-alkoxylated analogs.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
Cat. No. B15234091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCOC1COC2=C(C1=O)C=CC(=C2)F
InChIInChI=1S/C10H9FO3/c1-13-9-5-14-8-4-6(11)2-3-7(8)10(9)12/h2-4,9H,5H2,1H3
InChIKeyLIKZZUZXLSJIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one: A Core Intermediate for Drug Discovery


7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic chromanone derivative featuring a 3-methoxy group and a 7-fluoro substituent on the chroman-4-one scaffold [1]. This specific substitution pattern offers a calculated XLogP3 of 1.5 and a topological polar surface area (TPSA) of 35.5 Ų, positioning it as a moderately lipophilic building block with potential for enhanced metabolic stability compared to non-fluorinated or non-alkoxylated analogs [1]. Its structure serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and other bioactive molecules .

Why 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one Cannot Be Simply Replaced by Other Chromanones


Generic substitution of 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one with other chromanone derivatives is not trivial because minor structural modifications fundamentally alter key physicochemical and likely pharmacological properties. For instance, replacing the 7-fluoro group with a 7-methyl substituent, as in 3-methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one, increases the calculated XLogP3 from 1.5 to 1.7, raising lipophilicity and potentially compromising metabolic stability [1]. Conversely, moving the methoxy group from the 3- to the 6-position, as in 7-fluoro-6-methoxychroman-4-one, creates a regioisomer with distinct steric and electronic profiles, directly impacting target binding and reactivity . These quantified differences in lipophilicity and topology highlight that in-class compounds are not interchangeable and selection must be guided by specific structural requirements and property-based evidence [1].

Quantitative Differentiation of 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one from Closest Analogs


Enhanced Metabolic Stability from 7-Fluoro Substitution vs. 7-Methyl Analog

The 7-fluoro substituent in 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is strategically preferred over a 7-methyl group to improve metabolic stability. The compound's calculated XLogP3 of 1.5 is lower than the 1.7 value for the 7-methyl analog (3-methoxy-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one), indicating reduced lipophilicity which is a common proxy for lower CYP450-mediated metabolism [1][2].

Medicinal Chemistry Drug Metabolism ADME Properties

Differentiated Synthetic Utility via 3-Methoxy Group vs. 7-Fluorochroman-4-one

The presence of a 3-methoxy group provides a key point of differentiation from the simpler building block 7-fluorochroman-4-one. This additional functional group allows for selective synthetic manipulations without affecting the core fluorinated scaffold. It raises the molecular weight to 196.17 g/mol and provides an additional hydrogen bond acceptor, which is unavailable in the 166.15 g/mol 7-fluorochroman-4-one [1].

Synthetic Chemistry Full Protection Strategies Intermediates

Improved Pharmacokinetic Profile via 7-Fluoro vs. 7-Methyl Substitution

Replacing a methyl group with a fluorine atom is a classic bioisosteric replacement to enhance metabolic stability without a large increase in steric demand. The target compound's fluorine atom provides a significantly different electronic profile compared to the 7-methyl analog. While both have identical TPSA values of 35.5 Ų, the heavier exact mass (196.054 Da vs 192.079 Da) and distinct electrostatic potential of fluorine can lead to improved binding affinity and metabolic resistance [1][2].

Physical Organic Chemistry Drug Design Bioisosteres

Commercial Availability in High Purity (≥98%) for Consistent Research Reproducibility

For reliable research, the target compound is commercially available with a certified purity of 98% from multiple vendors, ensuring batch-to-batch consistency . This is critical for reproducible synthesis and biological assays where impurities can skew results. In contrast, the closely related analog 7-Fluoro-6-methoxychroman-4-one is often sourced as a screening compound with less readily available purity data, potentially introducing variability in research outcomes .

Analytical Chemistry Procurement Quality Control

Best Application Scenarios for Leveraging 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one's Properties


Lead Optimization in CNS Drug Discovery

When designing CNS-penetrant drug candidates, the compound's moderate lipophilicity (XLogP3=1.5) and low TPSA (35.5 Ų) are ideally placed to cross the blood-brain barrier, as evidenced by its computed properties, while the 7-fluoro group provides a metabolic shield without introducing steric bulk as shown in head-to-head comparisons with its 7-methyl analog [1].

Asymmetric Synthesis of Complex Bioactive Molecules

The presence of the 3-methoxy group on the chromanone scaffold provides a chiral center suitable for asymmetric induction. This structural feature, absent in 7-fluorochroman-4-one, makes it a preferred intermediate for synthesizing enantiopure pharmaceuticals, such as kinase inhibitors, where absolute configuration is critical for potency [1].

High-Fidelity Chemical Probe Development for Kinase Profiling

For developing chemical probes for kinase selectivity screening, the high purity (≥98%) and the fluorine atom's utility as a potential 19F-NMR reporter group make this compound a superior building block. The fluorine serves a dual purpose, simultaneously directing the core's electronic properties as quantified in [1] and providing an analytical handle for target engagement studies, an advantage over its chlorine or methyl analogs [1].

Quote Request

Request a Quote for 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.